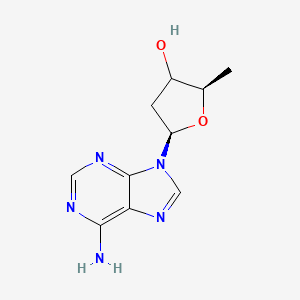
5-(6-Aminopurin-9-YL)-2-methyltetrahydrofuran-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Aminopurin-9-YL)-2-methyltetrahydrofuran-3-OL: 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , is a nucleoside compound. Nucleosides consist of a nitrogenous base (in this case, adenine) linked to a sugar (ribose or deoxyribose). This specific compound contains a purine base (adenine) and a sugar moiety. Let’s break down its structure:
Chemical Formula: CHNO
Molecular Weight: Approximately 235.24 g/mol
IUPAC Name: (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through the enzymatic glycosylation of adenine with ribose. The specific enzymes involved include adenosine kinase and ribokinase.
Reaction Conditions::Enzymatic Glycosylation: Adenine reacts with ribose in the presence of adenosine kinase and ribokinase.
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.
Analyse Chemischer Reaktionen
Reactions::
Glycosidic Bond Formation: The key reaction involves the formation of a glycosidic bond between the adenine base and the ribose sugar.
Hydrolysis: Under acidic conditions, the glycosidic bond can be hydrolyzed to release the nucleoside.
Enzymes: Adenosine kinase, ribokinase
Acidic Hydrolysis: Sulfuric acid or hydrochloric acid
Major Products:: The major product is the nucleoside itself, 5-(6-aminopurin-9-yl)-2-methyltetrahydrofuran-3-OL.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block for nucleic acid synthesis.
Biology: Essential for DNA and RNA formation.
Medicine: Investigated for antiviral properties.
Industry: Limited industrial applications due to its lab-scale synthesis.
Wirkmechanismus
The compound’s mechanism of action lies in its incorporation into nucleic acids. It participates in base pairing during DNA and RNA synthesis, affecting genetic information transfer.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique due to its specific sugar and base combination, similar nucleosides include adenosine, guanosine, cytidine, and uridine.
Eigenschaften
Molekularformel |
C10H13N5O2 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
(2R,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13)/t5-,6?,7-/m1/s1 |
InChI-Schlüssel |
FFHPXOJTVQDVMO-YFBHCESUSA-N |
Isomerische SMILES |
C[C@@H]1C(C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
Kanonische SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















